![molecular formula C16H18BrNO4 B6348296 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-39-5](/img/structure/B6348296.png)

4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

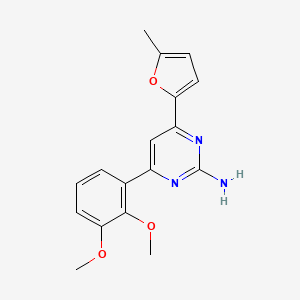

The synthesis of similar compounds involves the use of 4-bromodiphenyl as the starting material via acetylation and haloform reaction. The structure is confirmed by NMR, IR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis

Carboxylic acids, such as 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, can undergo a variety of reactions. They can be converted into acid chlorides by treatment with thionyl chloride, SOCl2. This reaction occurs by a nucleophilic acyl substitution pathway .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they have a high molecular weight and a predicted boiling point of around 635.0±55.0 °C. The predicted density is 1.53±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and crystal structure of compounds related to 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid have been a subject of study to understand their geometric and molecular dimensions. For example, the crystal structures of two 1-oxa-4-thiaspiro[4.5]decane derivatives were explored under Johnson orthoester Claisen rearrangement conditions, revealing different olefin geometries and significant variations in S-Csp(3) bond distances (M. Parvez, V. Yadav, & G. Senthil, 2001). Similarly, the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provided insights into the crystal structure and chiral nature of such compounds (W. Wen, 2002).

Anticancer Activity

The potential anticancer activity of 1-thia-4-azaspiro[4.5]decane derivatives, including compounds structurally similar to 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, has been evaluated. Derivatives showed moderate to high inhibition activities against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (E. M. Flefel, W. El‐Sayed, A. Mohamed, W. El-Sofany, & H. Awad, 2017).

Antiviral Evaluation

N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, sharing a core structural motif with 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, were synthesized and evaluated for their antiviral activity. Some of these compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, demonstrating the potential of these compounds in antiviral drug development (Çağla Begüm Apaydın, B. Loy, A. Stevaert, & L. Naesens, 2020).

Antimicrobial Activity

Efficient synthesis and evaluation of antimicrobial activities of Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, which are closely related to the compound of interest, were conducted. This study developed a novel protocol for their synthesis, with some derivatives showing higher antimicrobial activity, suggesting their potential use in treating bacterial infections (E. Hussein, Ghada S. Masaret, & K. Khairou, 2015).

Eigenschaften

IUPAC Name |

4-(4-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXJRZNOCXPXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348220.png)

![4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348227.png)

![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)

![4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348255.png)

![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)

![4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348265.png)

![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)

![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)

![4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348278.png)

![4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348281.png)

![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)